Nalbuphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nalbuphine is a synthetic opioid analgesic classified as a mixed agonist-antagonist. Its chemical name is 17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride. It is primarily used for the management of moderate to severe pain and is marketed under the brand name Nubain®. Unlike many opioids, nalbuphine is not classified as a controlled substance in the United States, which makes it unique among narcotics .

Nalbuphine's chemical structure allows it to engage in various biochemical interactions. It acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist. This dual action leads to its analgesic effects while minimizing some of the adverse effects commonly associated with other opioids, such as respiratory depression and euphoria. The metabolic pathway involves hepatic glucuronidation, resulting in inactive metabolites that are primarily excreted via urine .

Nalbuphine exhibits significant biological activity through its interaction with opioid receptors:

- Mu-opioid receptor (MOR): Acts as a partial antagonist, which helps mitigate respiratory depression.

- Kappa-opioid receptor (KOR): Functions as a full agonist, providing effective analgesia.

- Delta-opioid receptor (DOR): Has relatively low affinity, making it less relevant for its analgesic properties.

The onset of action occurs within 2 to 3 minutes after intravenous administration and within 15 minutes for intramuscular or subcutaneous routes. The duration of analgesic activity ranges from 3 to 6 hours, with a plasma half-life of approximately 5 hours .

Nalbuphine is synthesized through several steps involving the modification of morphinan derivatives. The synthesis typically involves:

- Starting Material: Morphine or its derivatives.

- Chemical Modifications: Cyclobutylmethyl groups are introduced through alkylation reactions.

- Purification: The final product is purified to achieve the hydrochloride salt form for injectable use.

This synthetic route allows for the production of nalbuphine in a controlled manner, ensuring consistency and efficacy in its pharmacological effects .

Nalbuphine is primarily indicated for:

- Treatment of moderate to severe pain.

- Management of pain during labor.

- Opioid-induced respiratory depression.

- Off-label uses include treating pruritus associated with neuraxial opioid use and opioid-induced urinary retention.

Its unique profile allows it to be used in settings where traditional opioids may pose higher risks .

Nalbuphine interacts with various other substances, particularly other central nervous system depressants. Co-administration with benzodiazepines or alcohol can lead to enhanced sedation and respiratory depression. Studies have shown that nalbuphine can also precipitate withdrawal symptoms in individuals dependent on mu-opioid agonists due to its antagonist properties at the mu receptor .

Monitoring is essential when nalbuphine is used alongside other opioids to prevent adverse effects such as severe respiratory depression.

Nalbuphine shares structural and functional similarities with several other opioid compounds. Here are some notable comparisons:

| Compound | Type | Mu Receptor Activity | Kappa Receptor Activity | Unique Features |

|---|---|---|---|---|

| Naloxone | Antagonist | Antagonist | No | Used primarily for opioid overdose reversal |

| Oxymorphone | Agonist | Agonist | No | Potent analgesic with higher abuse potential |

| Butorphanol | Mixed agonist-antagonist | Partial Agonist | Agonist | Used for migraine treatment |

| Pentazocine | Mixed agonist-antagonist | Partial Agonist | Agonist | Less potent than nalbuphine as an antagonist |

Nalbuphine's unique profile lies in its balanced agonist-antagonist activity, allowing it to provide effective pain relief while reducing the risk of severe side effects commonly associated with pure mu-opioid agonists .

Molecular Formula and Functional Groups

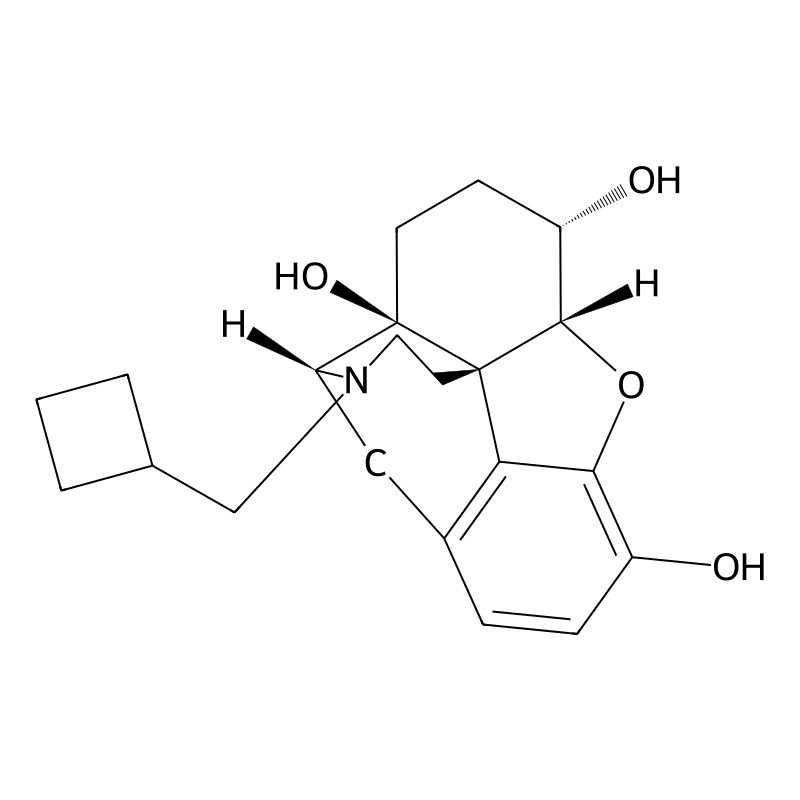

Nalbuphine represents a synthetic opioid analgesic compound belonging to the phenanthrene series, distinguished by its complex polycyclic architecture and distinctive functional group arrangement [1] [3] [27]. The compound exhibits the molecular formula C₂₁H₂₇NO₄, corresponding to a molecular weight of 357.4434 daltons and an exact mass of 357.194008357 daltons [1] [39] [40]. This molecular composition reflects the intricate structural framework that underlies nalbuphine's unique pharmacological properties.

The compound's systematic International Union of Pure and Applied Chemistry nomenclature identifies it as (4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol [1] [4]. This designation encompasses the complete stereochemical configuration and structural arrangement of the molecule. The Chemical Abstracts Service registry number 20594-83-6 provides the standard chemical identification for nalbuphine [1] [40].

The molecular architecture of nalbuphine is fundamentally based on the morphinan scaffold, a tetracyclic system derived from the phenanthrene core structure [12] [27] [30]. This morphinan framework consists of a phenanthrene backbone with an additional nitrogen-containing saturated ring system, creating a pentacyclic molecular architecture [12]. The aromatic A-ring maintains the phenanthrene character, while the B and C rings are saturated, and an additional nitrogen-containing D-ring connects to carbons 9 and 13 of the core structure [12].

Table 1: Molecular Formula and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₇NO₄ |

| Molecular Weight (Da) | 357.4434 [1] [40] |

| Exact Mass (Da) | 357.194008357 [1] |

| CAS Registry Number | 20594-83-6 [1] [40] |

| IUPAC Name | (4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol [1] |

| InChI Key | NETZHAKZCGBWSS-CEDHKZHLSA-N [1] [45] |

| Melting Point (°C) | 230.5 [40] |

The functional group composition of nalbuphine encompasses several critical structural elements that contribute to its biological activity [3] [27]. The molecule contains three strategically positioned hydroxyl groups located at the 3-, 6α-, and 14-positions, which are essential for receptor binding interactions [3] [8] [27]. These phenolic and aliphatic hydroxyl functionalities provide hydrogen bonding capabilities crucial for opioid receptor recognition.

A distinctive structural feature of nalbuphine is the presence of a 4,5α-epoxide bridge, which forms an additional ring system designated as the E-ring in morphinan nomenclature [12] [27]. This epoxide functionality represents a three-membered cyclic ether that significantly influences the compound's conformational rigidity and pharmacological properties [12]. The epoxide bridge constrains the molecular geometry, contributing to the specific three-dimensional arrangement required for selective receptor binding.

The nitrogen atom at position 17 bears a cyclobutylmethyl substituent, distinguishing nalbuphine from other morphinan derivatives [3] [8] [27]. This bulky alkyl substituent plays a crucial role in determining the compound's pharmacological profile, particularly its antagonist properties at μ-opioid receptors [2] [17]. The cyclobutylmethyl group represents a four-membered carbocyclic ring attached through a methylene linker to the tertiary nitrogen center.

An additional ether bridge connects carbon-12 to the phenolic oxygen, creating a furan-like ring system that contributes to the overall pentacyclic architecture [1] [12]. This 12-oxa bridge enhances the molecular rigidity and influences the spatial arrangement of functional groups critical for biological activity.

Stereochemical Configuration and Epoxide Ring Dynamics

The stereochemical complexity of nalbuphine stems from the presence of five chiral carbon centers within its molecular framework, theoretically permitting 32 different stereoisomeric forms [13] [43]. However, only three stereoisomers have been documented in the scientific literature, with nalbuphine representing the therapeutically active configuration [13]. The absolute stereochemical configuration is designated as (4R,4aS,7S,7aR,12bS), indicating the specific spatial arrangement of substituents around each chiral center [1] [43].

Table 2: Stereochemical Configuration

| Parameter | Value |

|---|---|

| Stereochemical Classification | Absolute [43] |

| Number of Chiral Centers | 5 [13] [43] |

| Defined Stereocenters | 5/5 [43] |

| Optical Activity | Levorotatory [13] |

| Absolute Configuration | (4R,4aS,7S,7aR,12bS) [1] [43] |

| E/Z Centers | 0 [43] |

| Total Possible Stereoisomers | 32 (theoretical) [13] |

| Reported Stereoisomers | 3 (documented) [13] |

The stereochemical integrity of nalbuphine is particularly significant at the 6-position, where epimerization can occur during synthesis, leading to the formation of the undesirable β-epimer [14] [22] [24]. This β-epimer represents a diastereoisomer with altered spatial arrangement of the hydroxyl group at carbon-6, resulting in different pharmacological properties [23]. The β-epimer exhibits qualitatively similar analgesic and narcotic antagonist actions compared to the α-epimer but demonstrates quantitative differences in potency [23].

The formation of the β-epimer during nalbuphine synthesis presents significant challenges for pharmaceutical manufacturing, as regulatory authorities consider epimers to be impurities that must be minimized [22]. Traditional synthetic approaches typically yield products containing approximately 10% β-epimer, necessitating extensive purification procedures [14] [22]. Advanced synthetic methodologies employing tetramethylammonium triacetoxyborohydride as a reducing agent have successfully reduced β-epimer content to as low as 0.08% in crude nalbuphine preparations [32].

The epoxide ring system at the 4,5α-position represents a critical structural determinant of nalbuphine's pharmacological properties [12] [27]. This three-membered cyclic ether exhibits unique conformational dynamics due to the inherent ring strain associated with the 60-degree bond angles [50]. The epoxide bridge constrains the molecular flexibility, maintaining the compound in a specific three-dimensional conformation that optimizes interactions with opioid receptor binding sites [12].

The stereochemical configuration of the epoxide bridge is designated as α, indicating that both carbon atoms involved in the epoxide formation (C-4 and C-5) project from the same face of the morphinan ring system [27] [36]. This α-orientation is crucial for maintaining the appropriate spatial relationship between the hydroxyl groups and the nitrogen substituent, which collectively determine receptor binding specificity [12].

Table 3: Structural Components and Functional Groups

| Component | Description | Position/Location |

|---|---|---|

| Core Structure | Phenanthrene-derived morphinan [12] [27] | Base skeleton |

| Ring System | Pentacyclic system [12] | Rings A-E |

| Epoxide Bridge | 4,5α-epoxy bridge [27] [36] | Between C-4 and C-5 |

| Hydroxyl Groups | Three hydroxyl groups (3-, 6α-, 14-positions) [3] [27] | C-3, C-6α, C-14 |

| Nitrogen Substituent | Cyclobutylmethyl group at N-17 [3] [27] | N-17 |

| Phenanthrene Derivative | Synthetic phenanthrene series opioid [27] [30] | A-ring aromatic |

| Morphinan Classification | Modified morphinan scaffold [12] | Modified at multiple positions |

| Ether Bridge | Furan ring system (12-oxa bridge) [1] [12] | C-12 oxygen bridge |

The conformational dynamics of the epoxide ring influence the overall molecular geometry and receptor binding characteristics of nalbuphine [12]. The ring strain inherent in the three-membered epoxide system contributes to the compound's reactivity profile and potential for metabolic transformations [50]. However, under physiological conditions, the epoxide bridge remains stable and does not undergo spontaneous ring-opening reactions that would alter the pharmacological profile.

Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the stereochemical configuration and conformational preferences of nalbuphine [35]. One-dimensional and two-dimensional nuclear magnetic resonance techniques, including ¹H-¹H correlation spectroscopy, nuclear overhauser enhancement spectroscopy, heteronuclear single-quantum correlation, and heteronuclear multiple bond correlation, have confirmed the spatial arrangement of functional groups and validated the absolute stereochemical assignments [35].

Derivatives and Analogues: Nalbuphine Hydrochloride and Metabolites

Nalbuphine hydrochloride represents the pharmaceutically utilized salt form of nalbuphine, exhibiting enhanced aqueous solubility and chemical stability compared to the free base [3] [5] [27]. The hydrochloride salt possesses the molecular formula C₂₁H₂₈ClNO₄ with a molecular weight of 393.904 daltons [5] [28]. The systematic chemical nomenclature for this derivative is 17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride [3] [27] [36].

The transformation from free base to hydrochloride salt significantly alters the physicochemical properties of nalbuphine [3] [5]. Nalbuphine hydrochloride demonstrates excellent water solubility at 35.5 milligrams per milliliter at 25 degrees Celsius, compared to the limited aqueous solubility of the free base [3] [27]. The compound also exhibits solubility in ethanol at 0.8 percent concentration while remaining insoluble in chloroform and ether [3] [27] [36].

Table 4: Nalbuphine Hydrochloride Properties

| Property | Value |

|---|---|

| Chemical Name | 17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride [3] [27] |

| Molecular Formula | C₂₁H₂₈ClNO₄ [5] [28] |

| Molecular Weight (Da) | 393.904 [5] |

| CAS Number | 23277-43-2 [5] [28] |

| UNII | ZU4275277R [5] |

| Solubility Profile | Water soluble (35.5 mg/mL), ethanol soluble (0.8%) [3] [27] |

| Crystal Forms | Multiple crystalline forms (C, D, F, G, H, I, K, U) and amorphous [48] |

| Stability | Stable as hydrochloride salt [3] |

The acid-base chemistry of nalbuphine hydrochloride is characterized by two distinct dissociation constants with pKa values of 8.71 and 9.96 [3] [27]. These values reflect the ionization behavior of the tertiary nitrogen center and potentially the phenolic hydroxyl groups under varying pH conditions [3]. The dual pKa values indicate complex acid-base equilibria that influence the compound's pharmacokinetic properties and tissue distribution.

Crystallographic investigations have identified multiple polymorphic forms of nalbuphine hydrochloride, including eight distinct crystalline forms designated as Forms C, D, F, G, H, I, K, and U, along with an amorphous form [48]. These polymorphic variations exhibit different physical properties, including solubility rates, stability profiles, and bioavailability characteristics [48]. The existence of multiple crystal forms necessitates careful control of manufacturing conditions to ensure consistent pharmaceutical performance.

The metabolic fate of nalbuphine involves both Phase I and Phase II biotransformation pathways, generating several pharmacologically active and inactive metabolites [15] [25] [35]. Phase I metabolism primarily occurs through cytochrome P450-mediated hydroxylation reactions, with CYP2C9 and CYP2C19 identified as the major enzymes responsible for nalbuphine oxidation [15]. These oxidative transformations yield hydroxylated metabolites, including 3'-hydroxynalbuphine and 4'-hydroxynalbuphine [35].

Phase II metabolism involves glucuronidation reactions catalyzed primarily by UDP-glucuronosyltransferase isozymes UGT1A8 and UGT2B7 [15]. These conjugation reactions produce nalbuphine-3-β-D-glucuronide and nalbuphine-6-β-D-glucuronide [25] [35]. Remarkably, nalbuphine-6-glucuronide demonstrates significantly enhanced analgesic efficacy compared to the parent compound, exhibiting superior binding affinity for both μ-opioid and κ-opioid receptors [25].

Table 5: Metabolites and Derivatives

| Compound | Type | Formation/Significance |

|---|---|---|

| Nalbuphine-3-β-D-glucuronide | Phase II metabolite [35] | Glucuronidation conjugation [35] |

| Nalbuphine-6-β-D-glucuronide | Phase II metabolite [25] [35] | Enhanced analgesic activity vs parent compound [25] |

| 3'-Hydroxynalbuphine | Phase I metabolite [35] | Hydroxylation by CYP2C9/CYP2C19 [15] |

| 4'-Hydroxynalbuphine | Phase I metabolite [35] | Hydroxylation by CYP2C9/CYP2C19 [15] |

| β-Epimer of nalbuphine | Synthetic impurity/stereoisomer [22] [24] | 6α-hydroxyl epimerization (undesirable) [22] |

| NB-33 (bioreversible derivative) | Synthetic derivative [16] | Superior analgesic with improved safety profile [16] |

The glucuronide metabolites exhibit distinct pharmacological profiles compared to nalbuphine [25]. Nalbuphine-6-glucuronide demonstrates the ability to cross the blood-brain barrier when administered peripherally, providing centrally mediated analgesic effects [25]. This metabolite shows enhanced binding affinity for opioid receptors comparable to morphine while maintaining fewer side effects and reduced potential for sudden adverse events [25].

Advanced synthetic derivatives of nalbuphine have been developed to optimize therapeutic efficacy and safety profiles [16]. NB-33 represents a bioreversible derivative that exhibits superior analgesic properties compared to nalbuphine on an equimolar basis [16]. This derivative demonstrates enhanced pharmacodynamic profiles in preclinical pain models while maintaining good stability in simulated gastrointestinal fluids and controlled release of nalbuphine in plasma [16].

The structural modifications incorporated into nalbuphine derivatives focus on optimizing receptor selectivity, metabolic stability, and bioavailability characteristics [16]. These modifications include alterations to the nitrogen substituent, hydroxyl group protection strategies, and incorporation of prodrug functionalities that undergo controlled biotransformation to release the active parent compound [16].

Primary Starting Materials and Precursors

Nalbuphine synthesis relies on several key starting materials derived from natural opiate alkaloids. The most commonly utilized precursors include thebaine, oripavine, morphine, and 14-hydroxydihydronormorphinone, each offering distinct advantages in terms of accessibility, cost, and synthetic efficiency [1] [2] [3].

Thebaine serves as a fundamental precursor in nalbuphine synthesis due to its abundant availability from Papaver bracteatum and its chemical reactivity [3]. Thebaine contains two methoxyl groups and two ethylenic bonds, making it an ideal substrate for chemical transformations leading to nalbuphine [4]. The alkaloid undergoes conversion to oxycodone with approximately 80% yield using oxidizing reagents, followed by conversion to oxymorphone in acidic environments with 55% yield [2].

Oripavine, the major alkaloid of Papaver orientale, represents another crucial precursor compound [5]. This alkaloid is essentially 3-O-demethylthebaine and possesses a conjugated diene system at ring C, facilitating various chemical modifications [5]. Recent developments in poppy cultivation have produced strains that accumulate thebaine and oripavine while avoiding morphine and codeine production, enhancing the commercial viability of these precursors [5].

14-Hydroxydihydronormorphinone has emerged as a particularly valuable starting material for nalbuphine synthesis, especially in industrial applications [1] [6]. This compound allows for more direct synthetic routes and reduces the number of synthetic steps required compared to traditional methods [6].

Classical Synthetic Pathways

The traditional synthesis of nalbuphine follows a multi-step process beginning with 14-hydroxydihydronormorphinone [6]. The classical approach involves the following key transformations:

Step 1: Acylation Reaction

The process begins with the treatment of 14-hydroxydihydronormorphinone (110.5 g) in methylene chloride (2.5 liters) and triethylamine (280 ml) with cyclobutanecarboxylic acid chloride (106 g) in methylene chloride (500 ml) [6]. The reaction temperature is maintained at 20-25°C during addition, followed by refluxing for 5 hours. This yields the dicyclobutanecarbonyl derivative with approximately 138.5 g product [6].

Step 2: Reduction Reaction

The dicyclobutanecarbonyl derivative (136.7 g) undergoes reduction using lithium aluminum hydride (34.2 g) in tetrahydrofuran (1 liter) [6]. The reduction proceeds with careful temperature control, maintaining reflux conditions for 2 hours after complete addition. Work-up involves sequential addition of ethyl acetate (110 ml), water (30 ml), and ammonium chloride solution, yielding 66 g of N-cyclobutylmethyl-14-hydroxydihydronormorphinone [6].

Advanced One-Pot Synthesis

A significant breakthrough in nalbuphine synthesis came with the development of an improved one-pot process utilizing tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃) [1] [7]. This method represents a substantial advancement in both efficiency and scalability.

Mechanism and Key Transformations

The one-pot process involves three distinct transformations occurring sequentially in the same reaction vessel [7]. First, compound 2 preferentially reacts with the reducing agent under controlled conditions. The process demonstrates remarkable efficiency in controlling stereoisomeric impurities, particularly the 6-β-epimer, which is reduced to only 0.08% in the crude nalbuphine product [1].

Reaction Conditions and Parameters

The optimized conditions involve the use of tetramethylammonium triacetoxyborohydride in N,N-dimethylformamide at 20°C, followed by temperature elevation to 60°C [8]. The process achieves an overall yield of 60.4% with 99.95% HPLC purity at kilogram scale [1]. This represents a significant improvement over traditional methods in terms of both yield and purity.

Alternative Synthetic Routes

From Oripavine via N-Demethylation

An innovative approach involves the synthesis of nalbuphine from oripavine through N-demethylation of N-cyclobutylmethyl oripavine [9] [10]. This method requires only five chemical transformations and achieves an overall yield of 45%, representing a substantial improvement over traditional seven to ten-step processes [9]. The synthesis involves quaternization with cyclobutylmethyl bromide followed by N-demethylation using thiolate reagents [10].

From Thebaine Multi-Step Process

The thebaine-based synthesis involves conversion of thebaine to oxycodone, followed by transformation to oxymorphone, demethylation to noroxymorphone, alkylation with cyclobutylmethyl bromide to form nalbuphone, and final reduction to nalbuphine [2]. This route demonstrates yields of 82% for the alkylation step and 75% for the final reduction [2].

Stereochemical Considerations

Stereochemical control represents a critical aspect of nalbuphine synthesis, particularly regarding the 6-position configuration. The α-configuration at the 6-position is essential for optimal pharmacological activity [11]. Traditional reduction methods often produce significant amounts of the undesired 6-β-epimer, necessitating careful control of reaction conditions [12].

The development of selective reducing agents, particularly tetramethylammonium triacetoxyborohydride, has dramatically improved stereochemical control [1]. This reagent demonstrates remarkable selectivity for producing the desired 6-α-configuration while minimizing 6-β-epimer formation [1].

Industrial Production: Scalability and Optimization

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including reaction scalability, equipment requirements, safety considerations, and economic viability [1] [13]. The one-pot process developed by Zhang et al. demonstrates successful scale-up to kilogram quantities while maintaining product quality and yield [1].

Equipment and Infrastructure Requirements

Industrial nalbuphine production necessitates specialized equipment capable of handling controlled substances under regulatory oversight [14]. Manufacturing facilities must comply with Good Manufacturing Practice (GMP) standards and maintain appropriate security measures for handling narcotic precursors [15].

Process Optimization Parameters

Critical parameters for industrial optimization include reaction temperature control, solvent selection, catalyst efficiency, and work-up procedures [1]. The improved process maintains robust performance at kilogram scale with consistent 60.4% overall yield [1].

Economic and Environmental Considerations

Raw Material Costs and Availability

The economic viability of nalbuphine production depends significantly on the cost and availability of starting materials [13] [16]. Thebaine and oripavine prices fluctuate based on agricultural production and regulatory restrictions [13]. The development of synthetic routes that minimize the use of expensive or restricted precursors represents an important economic consideration [16].

Solvent Recovery and Waste Minimization

Industrial processes emphasize solvent recovery and waste stream minimization to improve economic efficiency and environmental compliance [13]. The one-pot approach reduces solvent consumption and waste generation compared to traditional multi-step processes [1].

Energy Efficiency

Process optimization includes evaluation of energy requirements for heating, cooling, and purification steps [13]. The reduced number of operations in advanced synthetic routes contributes to improved energy efficiency [16].

Regulatory Compliance and Documentation

Process Validation

Industrial nalbuphine production requires comprehensive process validation demonstrating consistent product quality across multiple batches [15]. Validation protocols must address critical process parameters, in-process controls, and final product specifications [15].

Change Control Procedures

Any modifications to established manufacturing processes require formal change control evaluation to assess impact on product quality and regulatory compliance [15]. Documentation requirements include rationale for changes, validation data, and regulatory notifications as appropriate [15].

Quality Control Parameters in Synthesis

Analytical Methods for Process Monitoring

High Performance Liquid Chromatography (HPLC)

HPLC serves as the primary analytical method for monitoring nalbuphine synthesis and ensuring product quality [1] [17]. The method provides quantitative analysis of the main compound while simultaneously detecting and quantifying process-related impurities [1]. Optimized HPLC conditions achieve baseline separation of nalbuphine from its stereoisomers and related substances [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [1]. Both ¹H and ¹³C NMR spectra are essential for confirming the correct stereochemistry and identifying potential structural impurities [1]. Fourier Transform Infrared (FT-IR) spectroscopy serves as a complementary technique for functional group identification and polymorphic form characterization [18].

Mass Spectrometry

Mass spectrometry, particularly when coupled with HPLC, enables precise molecular weight determination and structural elucidation of impurities [1]. This technique is essential for identifying and characterizing the ten process-related impurities identified in the optimized synthesis [1].

Critical Quality Attributes

Purity Specifications

The target HPLC purity for pharmaceutical-grade nalbuphine hydrochloride is ≥99.95% [1]. This stringent requirement necessitates careful control of synthetic conditions and thorough purification procedures [1]. Individual impurity limits are typically set at ≤0.5% each, with total impurities not exceeding 1.0% [15].

Stereoisomeric Purity

Control of the 6-β-epimer represents a critical quality parameter due to its reduced pharmacological activity [1] [12]. The optimized synthesis achieves 6-β-epimer levels of only 0.08%, well below typical specification limits [1]. Chiral HPLC methods enable precise quantification of stereoisomeric impurities [12].

Residual Solvent Control

Residual solvent levels must comply with International Council for Harmonisation (ICH) guidelines [15]. Common solvents used in nalbuphine synthesis include methylene chloride, tetrahydrofuran, N,N-dimethylformamide, and methanol, each with specific limits based on toxicity classifications [15].

Process-Related Impurity Control

Identification and Characterization

Ten process-related impurities have been identified and characterized in nalbuphine synthesis [1]. These include N-oxide derivatives, dehydration products, over-reduction products, and cyclobutyl side chain variants [1]. Each impurity requires individual control strategies based on its formation mechanism and potential impact on product quality [1].

Control Strategies

Impurity control involves optimization of reaction conditions, careful selection of reagents, and implementation of appropriate purification procedures [1]. The use of tetramethylammonium triacetoxyborohydride as a selective reducing agent significantly reduces formation of stereoisomeric impurities [1]. Temperature control, pH optimization, and reaction time management are essential for minimizing impurity formation [1].

Degradation Product Monitoring

Stability studies must monitor potential degradation products under various stress conditions including elevated temperature, humidity, light exposure, and pH extremes [15]. Understanding degradation pathways enables development of appropriate storage conditions and shelf-life specifications [15].

Crystalline Form Characterization

Polymorphic Analysis

Nalbuphine hydrochloride exists in multiple crystalline forms, including various hydrated and anhydrous forms [18]. X-ray powder diffraction (XRPD) serves as the primary method for polymorphic characterization [18]. Eight distinct crystalline forms have been identified, each with unique stability and dissolution characteristics [18].

Water Content Determination

Karl Fischer titration provides precise water content determination for different hydrated forms [18]. Form A (hemihydrate) contains approximately 2.41% water, while Form B (dihydrate) contains 9.29% water [18]. Water content significantly impacts stability and dissolution characteristics [18].

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal behavior, dehydration temperatures, and melting characteristics [18]. These analyses are essential for understanding processing behavior and storage requirements [18].

In-Process Control Methods

Real-Time Monitoring

Process Analytical Technology (PAT) approaches enable real-time monitoring of critical process parameters [1]. Near-infrared spectroscopy and in-line HPLC systems can provide continuous monitoring of reaction progress and product quality [1].

Statistical Process Control

Implementation of statistical process control methods ensures consistent product quality and early detection of process deviations [15]. Control charts for critical parameters such as yield, purity, and impurity levels enable proactive process management [15].

Batch Release Testing

Comprehensive batch release testing includes all critical quality attributes as well as additional safety parameters such as heavy metals, microbial limits, and endotoxin levels [15]. Each batch must meet all specifications before release for pharmaceutical use [15].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.4

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H336 (20%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Azorubine